

Spectroscopic Analysis of 1-Ethynylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexynylcyclohexanol*

Cat. No.: *B100555*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-ethynylcyclohexanol (CAS No: 78-27-3), a key intermediate in pharmaceutical synthesis and a derivative of the tranquilizer ethinamate.^[1] This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and comparative format. Furthermore, it outlines the fundamental experimental protocols for acquiring these spectra, serving as a valuable resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

1-Ethynylcyclohexanol is a white crystalline solid with a molecular formula of C₈H₁₂O and a molar mass of 124.18 g/mol .^{[1][2]} It is characterized by a cyclohexane ring bearing a hydroxyl (-OH) and an ethynyl (-C≡CH) group on the same carbon atom.

Table 1: Physical Properties of 1-Ethynylcyclohexanol

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O	[1][2]
Molar Mass	124.18 g/mol	[1][2]
Melting Point	30-33 °C	[1][3]
Boiling Point	180 °C	[3]
Appearance	White crystalline solid	[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-ethynylcyclohexanol, providing a spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-ethynylcyclohexanol in deuterated chloroform (CDCl₃) typically shows signals corresponding to the ethynyl proton, the hydroxyl proton, and the protons of the cyclohexyl ring.

Table 2: ¹H NMR Spectroscopic Data for 1-Ethynylcyclohexanol in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5	s	1H	Ethynyl H (-C≡CH)
~1.9 (variable)	s (broad)	1H	Hydroxyl H (-OH)
~1.7 - 1.2	m	10H	Cyclohexyl H (-CH ₂ -)

Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ^{13}C NMR Spectroscopic Data for 1-Ethynylcyclohexanol in CDCl_3

Chemical Shift (δ) ppm	Assignment
~87.0	Quaternary ethynyl carbon ($\text{C}\equiv\text{CH}$)
~72.0	Alkynyl CH ($\text{CH}\equiv\text{C}$)
~68.0	Quaternary cyclohexyl carbon ($\text{C}-\text{OH}$)
~39.0	Cyclohexyl CH_2 (adjacent to $\text{C}-\text{OH}$)
~25.0	Cyclohexyl CH_2
~23.0	Cyclohexyl CH_2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-ethynylcyclohexanol is characterized by the presence of O-H and C≡C stretching vibrations.

Table 4: Key IR Absorption Bands for 1-Ethynylcyclohexanol

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3300	Strong, Sharp	$\equiv\text{C}-\text{H}$ stretch (alkyne)
~2930	Strong	C-H stretch (alkane)
~2100	Weak	$\text{C}\equiv\text{C}$ stretch (alkyne)
~1450	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Key Mass Spectrometry Data (Electron Ionization) for 1-Ethynylcyclohexanol

m/z	Relative Intensity (%)	Possible Fragment
124	Low	[M] ⁺ (Molecular Ion)
109	Moderate	[M - CH ₃] ⁺
95	High	[M - C ₂ H ₅] ⁺ or [C ₇ H ₁₁] ⁺
81	High	[C ₆ H ₉] ⁺
67	Moderate	[C ₅ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1-ethynylcyclohexanol. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy (¹H and ¹³C)

3.1.1. Sample Preparation:

- Dissolve approximately 10-20 mg of 1-ethynylcyclohexanol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition:

- The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquire the spectrum at room temperature.
- Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

3.1.3. ^{13}C NMR Acquisition:

- Use the same sample as for ^1H NMR.
- Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method):

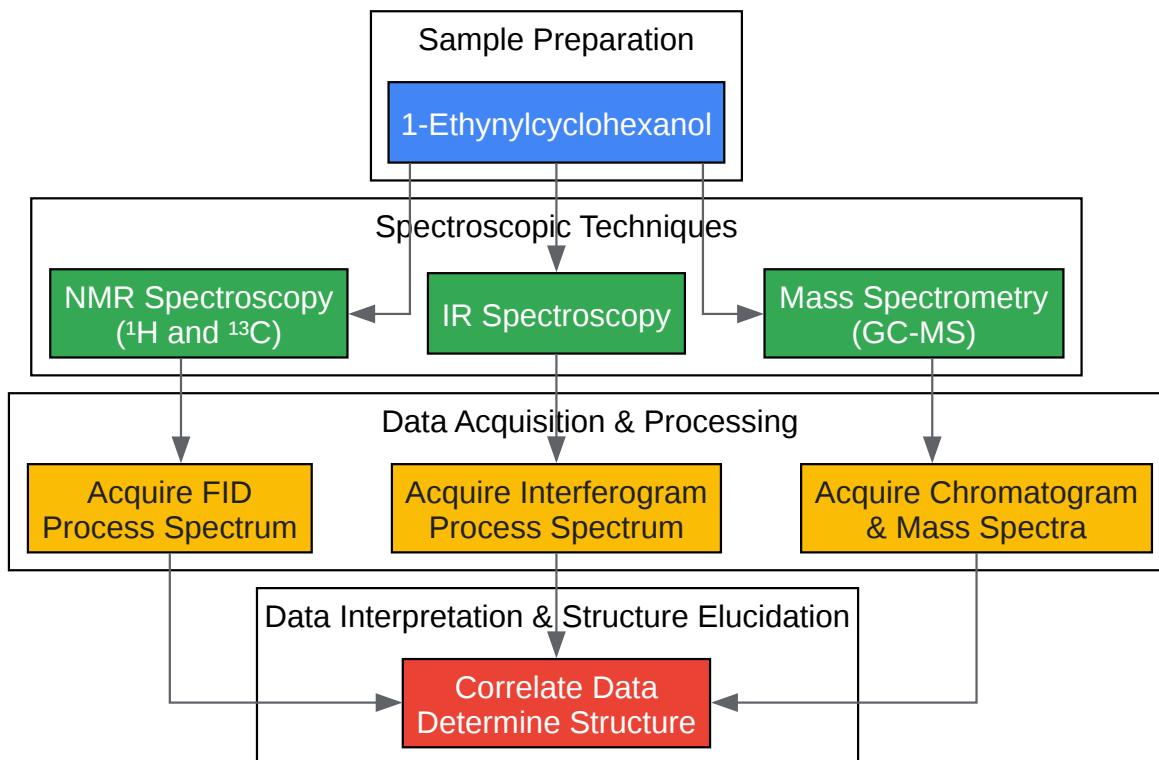
- Since 1-ethynylcyclohexanol is a low-melting solid, it can be analyzed as a thin film.
- Place a small amount of the solid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Gently press the plates together to create a thin, uniform film.

3.2.2. Acquisition:

- Place the salt plates in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation:


- Prepare a dilute solution of 1-ethynylcyclohexanol in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

3.3.2. GC-MS Analysis:

- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS system.
- The gas chromatograph separates the compound from the solvent and any impurities. A typical column would be a non-polar capillary column (e.g., DB-5ms).
- The oven temperature program should be optimized to ensure good separation. A starting temperature of 50°C, ramped to 250°C, is a reasonable starting point.
- The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
- The mass spectrum is recorded over a mass range of, for example, 40-300 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like 1-ethynylcyclohexanol.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of 1-ethynylcyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 2. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Ethynylcyclohexanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100555#spectroscopic-analysis-of-ethynylcyclohexanol\]](https://www.benchchem.com/product/b100555#spectroscopic-analysis-of-ethynylcyclohexanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com